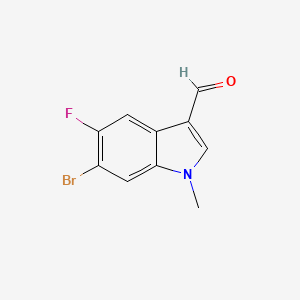

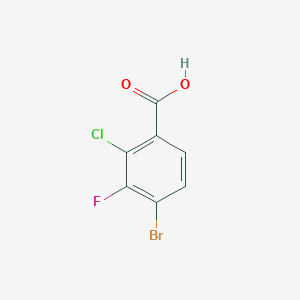

6-Bromo-5-fluoro-1-methyl-1H-indole-3-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

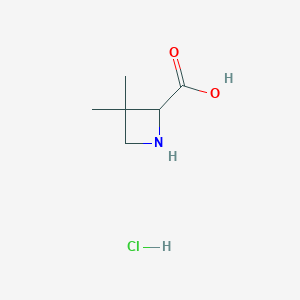

6-Bromo-5-fluoro-1-methyl-1H-indole-3-carbaldehyde is a chemical compound with the CAS Number: 1227496-42-5 . It has a molecular weight of 242.05 . This compound is a derivative of the indole family, which are ideal precursors for the synthesis of active molecules . Indole derivatives are essential and efficient chemical precursors for generating biologically active structures .

Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest in recent years . The Fischer indole synthesis is one method used, involving the reaction of an optically active cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . This results in a tricyclic indole .Molecular Structure Analysis

The InChI code for 6-Bromo-5-fluoro-1-methyl-1H-indole-3-carbaldehyde is 1S/C9H5BrFNO/c10-7-2-9-6 (1-8 (7)11)5 (4-13)3-12-9/h1-4,12H . This code provides a specific identifier for the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis and Molecular Interactions

6-Bromo-5-fluoro-1-methyl-1H-indole-3-carbaldehyde and its derivatives have been utilized in crystallography to understand intermolecular interactions and molecular structure. One study discussed the crystal structure, Hirshfeld surface, characterization, DFT, and thermal analysis of a derivative, highlighting the molecule's good thermal stability and the evaluation of atom-to-atom interactions through 2D fingerprint plots (Barakat et al., 2017).

Synthesis of Novel Compounds

This compound is also a key precursor in the synthesis of novel organic compounds. Its derivatives have been involved in various synthesis processes, creating new compounds with potential biological activities. For instance, a study synthesized indole-3-carbaldehyde semicarbazone derivatives and evaluated their antibacterial activities, showing significant inhibitory activities against certain bacteria (Carrasco et al., 2020).

Study of Molecular Properties and Biological Activity

The derivatives of 6-Bromo-5-fluoro-1-methyl-1H-indole-3-carbaldehyde have been the subject of various studies to understand their molecular properties and potential biological activities. For instance, their effects on cell division in sea urchin eggs were studied to understand the molecular structure-activity relationship, revealing insights into the cytotoxicity of these compounds and their potential biological implications (Moubax et al., 2001).

Applications in Organic Synthesis

This compound and its derivatives are significant in organic synthesis. They have been used in various synthesis processes, such as in the synthesis of annulated gamma-carbolines and heteropolycycles, showcasing their versatility as precursors in the creation of complex organic molecules (Zhang & Larock, 2003).

Wirkmechanismus

Zukünftige Richtungen

Indole derivatives, including 6-Bromo-5-fluoro-1-methyl-1H-indole-3-carbaldehyde, have potential for further exploration due to their role in the synthesis of biologically active structures . Their applications in multicomponent reactions offer access to complex molecules, making them a field that awaits further exploitation .

Eigenschaften

IUPAC Name |

6-bromo-5-fluoro-1-methylindole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFNO/c1-13-4-6(5-14)7-2-9(12)8(11)3-10(7)13/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKZHGZFMIJYJPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC(=C(C=C21)Br)F)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromothiazolo[4,5-c]pyridin-2-amine](/img/structure/B1381626.png)

![Exo-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1381629.png)

![[1-(1-Amino-2-methylpropyl)cyclobutyl]methanol](/img/structure/B1381632.png)

![Benzyl 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylcarbamate](/img/structure/B1381649.png)